molecular formula C10H14O8 B7972454 (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester CAS No. 1523530-45-1

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester

Cat. No.: B7972454
CAS No.: 1523530-45-1
M. Wt: 262.21 g/mol
InChI Key: FKFVPINWMGATEI-WDSKDSINSA-N
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Description

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester, also known as dimethyl (2R,3R)-2,3-dihydroxybutanedioate, is a chiral compound with significant applications in organic synthesis. It is a derivative of tartaric acid and is commonly used as a resolving agent and chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves the esterification of tartaric acid. One common method is the reaction of tartaric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert it into diols.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Produces diacids such as (2R,3R)-2,3-dihydroxybutanedioic acid.

    Reduction: Forms diols like (2R,3R)-2,3-dihydroxybutane.

    Substitution: Results in various esters and amides depending on the substituents used.

Scientific Research Applications

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of polymers and as a catalyst in asymmetric synthesis.

Mechanism of Action

The compound exerts its effects through its chiral centers, which allow it to interact selectively with other chiral molecules. This selectivity is crucial in asymmetric synthesis, where it helps in the formation of enantiomerically pure products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl L-tartrate: Another ester of tartaric acid, used similarly in chiral synthesis.

    Dimethyl D-tartrate: The enantiomer of dimethyl L-tartrate, also used in chiral synthesis.

    Meso-tartaric acid dimethyl ester: A meso compound that is achiral despite having chiral centers.

Uniqueness

(2r,3r)-Rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is unique due to its specific stereochemistry, which makes it highly effective in asymmetric synthesis. Its ability to form enantiomerically pure products sets it apart from other similar compounds.

Properties

IUPAC Name

(3S,4S)-3,4-bis(methoxycarbonyl)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFVPINWMGATEI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171868
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523530-45-1
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Butanetetracarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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